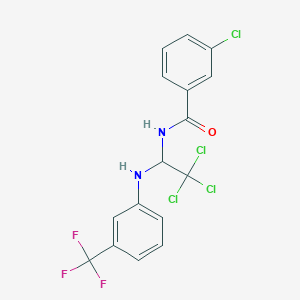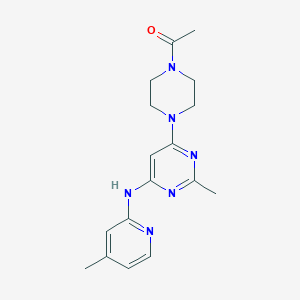
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone often involves multistep processes including reactions such as the Biginelli synthesis and modifications to incorporate piperazine or morpholine moieties, as demonstrated in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a simple and efficient method (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of piperazine and pyrimidinone moieties. These structures have been elucidated using techniques such as single crystal X-ray crystallography to confirm the three-dimensional structure of related enaminones (Bhat et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives are known to undergo various chemical reactions, including reactions with urea and different substituted benzaldehydes to produce novel derivatives with potential biological activities. These reactions showcase the compound's versatility in chemical synthesis and its reactivity towards different reagents (Bhat et al., 2018).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting points, and crystalline structure, can significantly affect their chemical behavior and application potential. These properties are often determined using analytical techniques like X-ray crystallography, as seen in related compounds (Bhat et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the compound's utility in synthesis and potential applications. Studies on related compounds have shown that modifications to the piperazine or pyrimidine moieties can lead to significant changes in chemical properties, offering insights into the behavior of this compound (Bhat et al., 2018).
科学的研究の応用
Synthesis and Characterization
A significant application of compounds structurally related to 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is in the synthesis and characterization of novel derivatives. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and characterized, showcasing the utility of related compounds in developing novel chemical entities with potential biological activities (Bhat et al., 2018).
Antimicrobial Activity
Another critical application is in the synthesis of compounds with antimicrobial properties. Research has demonstrated the synthesis of pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid, which shares a similar synthetic pathway to the compound of interest (Hossan et al., 2012).
Antiviral and Anti-inflammatory Applications
Furthermore, the structural framework of such compounds is utilized in the development of antiviral and anti-inflammatory agents. For instance, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives have been synthesized, incorporating various moieties and exhibiting moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Drug Development
The unique structural features of such compounds make them suitable candidates for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. For example, compounds have been developed with potential for imaging of IRAK4 enzyme in neuroinflammation using PET scans, showcasing the application in biomedical imaging and diagnostics (Wang et al., 2018).
作用機序
Target of Action
The compound “1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone” is likely to target tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of the substrate proteins, thereby altering the signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. For instance, it can disrupt the signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth . .
Result of Action
The primary result of the compound’s action is the inhibition of tyrosine kinase activity, which can lead to the suppression of various cellular processes, including cell growth and proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia .
特性
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-4-5-18-15(10-12)21-16-11-17(20-13(2)19-16)23-8-6-22(7-9-23)14(3)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRZKIXFPNOYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
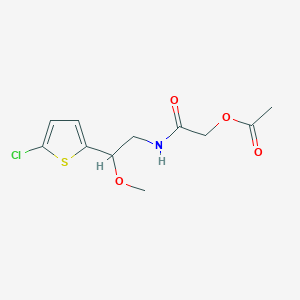
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
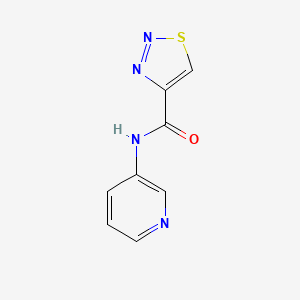
![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
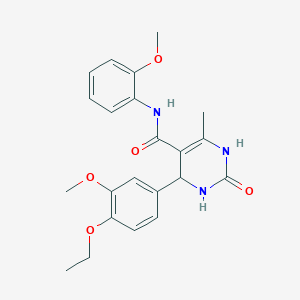
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)
